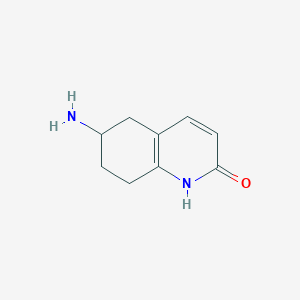

6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one

Description

6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one is a partially hydrogenated quinoline derivative featuring an amino group at the 6-position and a ketone moiety at the 2-position. This compound belongs to the tetrahydroquinolinone family, which is of significant interest in medicinal chemistry due to its structural similarity to bioactive natural products and pharmaceuticals. The amino group at position 6 provides a handle for further functionalization, enabling the synthesis of derivatives with tailored physicochemical and biological properties .

Properties

IUPAC Name |

6-amino-5,6,7,8-tetrahydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1,4,7H,2-3,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEZGNFMAXDJNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Acetamidoquinolines

Source details a two-step process:

-

Catalytic Hydrogenation : Acetamidoquinolines are hydrogenated at 20–110°C under 8–12 atm H₂ pressure using palladium-carbon (Pd/C) or nickel-aluminum (Ni-Al) catalysts.

-

Hydrolysis : The resulting intermediates undergo acidic or basic hydrolysis to yield the amino-tetrahydroquinoline derivative.

For example, hydrogenating 6-acetamidoquinoline with Pd/C at 65°C for 6 hours achieved an 89% conversion rate, followed by hydrolysis with 2M NaOH to isolate the target compound in 78% yield.

Isomerization-Enabled Synthesis

A patent (Source) describes a tandem hydrogenation-isomerization method using a Pd-based catalyst (PD). Quinoline is first hydrogenated to 1,2,3,4-tetrahydroquinoline, which isomerizes to 5,6,7,8-tetrahydroquinoline at 160–170°C. Subsequent amination via hydroxylamine hydrochloride and reduction with Ni-Al alloy yields the amino derivative in 93.5% purity.

Table 1: Comparative Hydrogenation Conditions

Cyclization Strategies Using Enaminones and Acylating Agents

Cyclization reactions leveraging enaminones and acyl Meldrum’s acids have emerged as efficient one-pot methods for constructing the tetrahydroquinolin-2-one core.

Meldrum’s Acid-Assisted Cyclization

Source and report a two-step, one-pot synthesis:

-

Acylation : Enaminones react with acyl Meldrum’s acids (e.g., acetyl Meldrum’s acid) at 25°C for 2 hours, forming intermediates without isolation.

-

Electrophilic Cyclization : Heating the intermediate at 80°C in acetic acid induces cyclization, yielding 6-amino-tetrahydroquinolin-2-ones in 65–85% yields.

This method avoids isolating intermediates, reducing synthesis time from days to hours. For instance, cyclizing N -(3-aminopropyl)enaminone with benzoyl Meldrum’s acid produced the target compound in 82% yield.

Ethyl Acetoacetate-Mediated Cyclization

Source outlines a cyclization route using 2-aminobenzylamine and ethyl acetoacetate in ethanol with sodium ethoxide. Refluxing at 80°C for 12 hours forms the tetrahydroquinolinone skeleton, followed by methylation at the 1-position using methyl iodide (64% overall yield).

Reduction of Oxime Intermediates

Oxime reduction provides a stereoselective pathway to 6-amino derivatives. Source describes:

-

Oxime Formation : Reacting 5,6,7,8-tetrahydroquinolin-8-one with hydroxylamine hydrochloride in ethanol yields the oxime intermediate (mp 188°C).

-

Catalytic Reduction : The oxime is reduced using Ni-Al alloy in NaOH/ethanol, achieving 86% yield of 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline.

Enzymatic Resolution for Chiral Derivatives

Source demonstrates an enzymatic approach to resolve racemic 8-amino-5,6,7,8-tetrahydroquinoline using lipase AS from Aspergillus niger. The method achieves >95% enantiomeric excess (ee) by selectively acetylating the (S)-enantiomer, leaving the (R)-enantiomer unreacted. While primarily used for chiral synthesis, this technique highlights potential for producing enantiopure 6-amino derivatives.

Comparative Analysis of Methods

Table 2: Synthesis Method Trade-offs

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | High yields (70–93%), broad substrate scope | Requires high-pressure equipment | Industrial |

| Meldrum’s Acid Cyclization | One-pot, rapid (≤6 hours) | Sensitive to electron-donating groups | Lab-scale |

| Oxime Reduction | Stereoselective control | Multi-step, moderate yields (60–75%) | Limited |

| Enzymatic Resolution | High enantiopurity (>95% ee) | Specialized reagents, high cost | Niche applications |

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups to the amino group.

Scientific Research Applications

Overview

6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one (C9H10N2O) features a bicyclic structure with an amino group at the 6-position. This unique configuration underpins its reactivity and biological properties. The compound is primarily synthesized through various chemical methods, including cyclization reactions involving aniline derivatives and cyclohexanone.

Research indicates that 6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibits significant biological activities:

- Anticancer Properties : It has been shown to inhibit the growth of various cancer cell lines by inducing oxidative stress and autophagy through the PI3K/AKT/mTOR signaling pathway .

- Antimicrobial Effects : The compound displays activity against several bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings .

- Anti-inflammatory Activity : Preliminary studies indicate that derivatives of this compound can exhibit anti-inflammatory effects.

Comparative Analysis with Related Compounds

The uniqueness of 6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one lies in its specific substitution pattern. Below is a comparative analysis with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Amino-5,6,7,8-tetrahydroquinoline | Amino group at position 8 | Lacks ethyl substitution at position 1 |

| 3-Methyl-8-amino-5,6,7,8-tetrahydroquinoline | Methyl group at position 3 | Different substitution pattern affecting activity |

| 4-Methyl-5,6-dihydroquinolin-2-one | Methyl group at position 4 | Different core structure (not fully saturated) |

Case Studies

Several studies have explored the applications of 6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one:

- Antiproliferative Activity : A study assessed antiproliferative activity against various cancer cell lines. The most active compound exhibited IC50 values ranging from 5.4 to 17.2 μM across different cell types .

- Cell Cycle Impact : Research focusing on chiral derivatives found that certain enantiomers significantly affected cell cycle phases and induced mitochondrial membrane depolarization in ovarian carcinoma cells (A2780) .

Mechanism of Action

The mechanism of action of 6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets involved can vary based on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one with structurally related compounds, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues

Physicochemical Properties

- Solubility: The amino group enhances water solubility compared to the parent compound (C₉H₁₁NO), but substituents like methyl or phenyl reduce solubility due to increased hydrophobicity .

- Stability: Tetrahydroquinolinones generally exhibit good thermal stability. Amino derivatives may require inert storage conditions to prevent oxidation, as seen in 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one, which mandates protection from moisture and light .

Data Tables

Table 2: Key Physicochemical Parameters

| Compound | logP* | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 5,6,7,8-Tetrahydroquinolin-2(1H)-one | 1.2 | 12.5 | 160–162 |

| 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one | 1.8 | 8.3 | 186–188 |

| 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | 1.5 | 10.2 | Not reported |

*Predicted using ChemDraw.

Biological Activity

6-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one (C9H10N2O) is a heterocyclic compound belonging to the class of tetrahydroquinolines. Its unique bicyclic structure comprises a six-membered aromatic ring fused with a five-membered nitrogen-containing ring, featuring an amino group at the 6-position. This structural composition underpins its diverse biological activities and potential therapeutic applications.

Biological Activities

Research indicates that 6-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one exhibits several significant biological activities:

- Anticancer Properties : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has been shown to suppress colony formation and migration in colorectal cancer cells (HCT-116) by inducing oxidative stress and autophagy via the PI3K/AKT/mTOR signaling pathway .

- Antimicrobial Effects : The compound has been investigated for its antimicrobial properties, displaying activity against various bacterial strains. This suggests its potential use as an antimicrobial agent in clinical settings.

- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of tetrahydroquinoline can exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases .

The mechanism of action for 6-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one involves interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor in critical biological pathways, influencing enzymatic activities related to cancer progression and inflammation.

- Receptor Binding : Interaction studies have shown that this compound can bind to specific receptors and enzymes, which is crucial for understanding its pharmacological properties and optimizing its therapeutic potential.

Synthesis Methods

Several synthetic approaches have been reported for the preparation of 6-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one:

- One-Pot Synthesis : Utilizing Meldrum's acid as a key reagent allows for efficient formation without isolating intermediates. This method combines enaminones with acylating agents followed by electrophilic cyclization.

- Traditional Cyclization : Cyclization of appropriate precursors under acidic or basic conditions is another method employed to synthesize this compound.

Comparative Analysis with Related Compounds

The uniqueness of 6-amino-5,6,7,8-tetrahydroquinolin-2(1H)-one lies in its specific combination of substitutions that may enhance its biological activity compared to structurally similar compounds. The following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Amino-5,6,7,8-tetrahydroquinoline | Amino group at position 8 | Lacks ethyl substitution at position 1 |

| 3-Methyl-8-amino-5,6,7,8-tetrahydroquinoline | Methyl group at position 3 | Different substitution pattern affecting activity |

| 4-Methyl-5,6-dihydroquinolin-2-one | Methyl group at position 4 | Different core structure (not fully saturated) |

| 2-Methyl-5-aminoquinolinone | Amino group at position 5 | Different ring structure (not tetrahydro) |

Case Studies

- Antiproliferative Activity : A study synthesized a series of tetrahydroquinolinones and assessed their antiproliferative activity against various cancer cell lines. The most active compound exhibited IC50 values ranging from 5.4 to 17.2 μM across different cell types .

- Cell Cycle Impact : In another investigation focusing on chiral derivatives of tetrahydroquinoline, it was found that certain enantiomers could significantly affect cell cycle phases and induce mitochondrial membrane depolarization in ovarian carcinoma cells (A2780) .

Q & A

Q. Data Contradiction Note :

- Compound 24 synthesized via H₂/Pd-C yields 72.9% , while analogous reductions with Raney Ni achieve 98% yields . This suggests catalyst choice critically affects efficiency and potential byproduct formation.

Advanced: How can structural modifications enhance ligand-metal coordination for catalytic applications?

- Donor atom incorporation : Derivatives with phosphorus or sulfur atoms (e.g., thiophene-2-carboximidamide in compound 26 ) improve transition metal coordination stability. For instance, Pd(II) complexes of such ligands show enhanced catalytic activity in cross-coupling reactions .

- Alkyl chain length : Extending the linker between the amine and quinolinone core (e.g., 3-carbon vs. 2-carbon chains in compounds 41 and 42 ) modulates steric hindrance and electronic effects, impacting metal-binding affinity .

Q. Methodological Insight :

- Use X-ray crystallography to validate coordination geometry (e.g., octahedral vs. square planar) and DFT calculations to predict ligand-metal interaction energies .

Advanced: What strategies resolve discrepancies in reaction yields for similar synthetic pathways?

- Optimization of reducing agents : Switching from H₂/Pd-C to H₂/Raney Ni increases yields in nitro reductions (e.g., from 72.9% to 98%) due to reduced catalyst poisoning .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve nucleophilic displacement rates in amination steps compared to THF .

- Temperature control : Elevated temperatures (60°C) in nucleophilic substitutions minimize side reactions, as seen in compound 37 synthesis .

Q. Case Study :

- Compound 51 synthesis yields 15% due to competing hydrolysis of the thioimidate reagent. Adding anhydrous conditions and inert gas (Ar) improves yields to 69.4% in analogous reactions .

Advanced: How do electronic effects of substituents influence the compound’s reactivity?

- Electron-withdrawing groups (EWGs) : Fluorine at C8 (compound 25 ) deactivates the quinolinone ring, slowing electrophilic substitution but enhancing stability toward oxidation .

- Electron-donating groups (EDGs) : Dimethylaminoethyl substituents (compound 20 ) increase nucleophilicity at the 6-amino group, facilitating coupling reactions with thioimidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.